molecular formula C7H16S B1633116 Pentane, 1-(ethylthio)- CAS No. 26158-99-6

Pentane, 1-(ethylthio)-

Cat. No.: B1633116
CAS No.: 26158-99-6
M. Wt: 132.27 g/mol
InChI Key: SOGIWVXLDPPMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentane, 1-(ethylthio)- (CAS 26158-99-6) is a thioether compound with the molecular formula C₇H₁₆S and a molecular weight of 134.25 g/mol. It features an ethylthio group (-S-CH₂CH₃) attached to the terminal carbon of a pentane chain. Thioethers like this are characterized by their sulfur atom bridging two alkyl groups, which influences their physicochemical properties, including solubility, volatility, and reactivity.

Key physical properties derived from vapor pressure calculations at varying temperatures include:

Temperature (K) Vapor Pressure (kPa)
368.42 11.19
382.18 20.12
395.94 34.47
409.70 56.59
423.46 89.44
437.22 136.67
450.98 202.66

These values indicate moderate volatility, increasing significantly with temperature .

Properties

CAS No.

26158-99-6

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

1-ethylsulfanylpentane

InChI

InChI=1S/C7H16S/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3

InChI Key

SOGIWVXLDPPMMF-UHFFFAOYSA-N

SMILES

CCCCCSCC

Canonical SMILES

CCCCCSCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioethers with varying alkyl chain lengths or substitution patterns provide insights into structure-property relationships. Below is a comparative analysis:

Alkylthio-Pentanes

Compound CAS RN Molecular Formula Molecular Weight (g/mol) logP* Key Properties/Applications
Pentane, 1-(ethylthio)- 26158-99-6 C₇H₁₆S 134.25 ~3.32 (est) Moderate volatility; used in organic synthesis
Pentane, 1-(methylthio)- 1741-83-9 C₆H₁₄S 118.24 ~2.8 (est) Lower molecular weight, higher vapor pressure than ethylthio analog; solvent applications
Hexane, 1-(ethylthio)- 7309-44-6 C₈H₁₈S 146.29 3.32 Longer alkyl chain increases hydrophobicity; similar logP but higher boiling point
Pentane, 1,5-bis(methylthio)- 54410-63-8 C₇H₁₆S₂ 164.33 ~3.8 (est) Symmetrical structure with two methylthio groups; potential crosslinking agent in polymers

Notes:

  • logP (Octanol-Water Partition Coefficient): A higher logP indicates greater hydrophobicity. The ethylthio group in 1-(ethylthio)pentane increases logP compared to its methylthio counterpart, aligning with trends in alkyl chain elongation .
  • Vapor Pressure : The methylthio analog (C₆H₁₄S) exhibits higher volatility due to its lower molecular weight, whereas 1-(ethylthio)pentane’s vapor pressure is reduced by ~30% at comparable temperatures .

Functionalized Thioethers

  • 1,5-Bis(2-chloroethylthio)pentane (CAS 142868-94-8): A bifunctional thioether with chloroethyl groups. Its higher molecular weight (C₉H₁₈Cl₂S₂; 253.27 g/mol) and electronegative chlorine atoms enhance reactivity, making it a candidate for chemical warfare agent synthesis or specialized organic reactions .
  • Perfluorinated analogs (e.g., 1-(perfluorobutyl)pentane): Fluorination drastically alters properties, increasing thermal stability and reducing solubility in polar solvents. These are used in niche applications like dielectric barrier discharge ionization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.